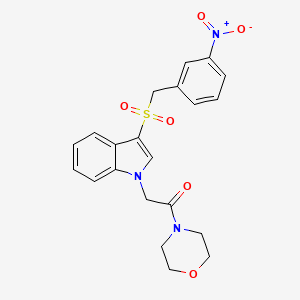

1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-morpholin-4-yl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c25-21(22-8-10-30-11-9-22)14-23-13-20(18-6-1-2-7-19(18)23)31(28,29)15-16-4-3-5-17(12-16)24(26)27/h1-7,12-13H,8-11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIMVUVQGJHCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structural features contribute to its biological activity, making it a candidate for further investigation in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : Approximately 443.5 g/mol

The structure includes a morpholino group, an indole moiety, and a sulfonyl group, which are crucial for its interaction with biological targets.

Research indicates that this compound exhibits anticancer properties primarily through:

- Inhibition of Cell Growth : The compound has shown antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. This is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of specific kinases associated with cancer progression .

- Targeting IGF-1R and IR : It has been identified as an inhibitor of Insulin-Like Growth Factor I Receptors (IGF-1R) and Insulin Receptors (IR), both implicated in tumor growth and survival. Inhibition of these receptors disrupts signaling pathways that promote cancer cell proliferation .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Significant reduction in cell viability |

| HT-29 (Colon) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Inhibition of cell proliferation |

Case Studies

Several studies have explored the biological effects of this compound:

-

Anticancer Activity :

- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability in MCF-7 cells, indicating its potential as an anticancer agent .

- Another investigation reported its effectiveness against HT-29 cells, where it induced apoptosis through activation of caspase pathways .

- Kinase Inhibition :

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) participates in nucleophilic substitution and reduction reactions:

-

Nucleophilic Displacement : The sulfonyl oxygen can act as a leaving group under basic conditions. For example, in the presence of amines or alkoxides, the 3-nitrobenzylsulfonyl group undergoes substitution to form new C–N or C–O bonds .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group (-NO₂) on the benzyl ring to an amine (-NH₂), altering electronic properties and enabling further functionalization .

Table 1: Sulfonyl Group Reactions

Indole Ring Reactivity

The indole core undergoes electrophilic substitution and oxidation:

-

Electrophilic Substitution : The C-2 and C-3 positions of the indole ring are susceptible to halogenation or nitration. For example, bromination with NBS (N-bromosuccinimide) selectively targets C-3 .

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the indole ring to oxindole derivatives, though this reaction is highly condition-dependent .

Table 2: Indole Ring Reactions

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 3-Bromoindole derivative |

| Oxidation | KMnO₄, H₂O, 0°C | 2-Oxoindoline (oxindole) |

Morpholine and Ethanone Reactivity

The morpholine ring and ketone group enable further transformations:

-

Morpholine Alkylation : The tertiary amine in morpholine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

-

Ketone Condensation : The ethanone group undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, useful in coordination chemistry .

Table 3: Morpholine/Ethanone Reactions

| Functional Group | Reaction | Application |

|---|---|---|

| Morpholine | Quaternization with MeI | Cationic surfactants or catalysts |

| Ethanone | Hydrazone formation | Chelating ligands for metal complexes |

Nitrobenzyl Group Reactivity

The 3-nitrobenzyl substituent influences electronic effects and participates in photochemical reactions:

-

Photolysis : UV irradiation cleaves the benzylic C–S bond, releasing the sulfonyl group as a leaving fragment. This property is exploited in prodrug designs .

-

Electron-Withdrawing Effects : The nitro group stabilizes adjacent negative charges, facilitating deprotonation at acidic α-positions .

Catalytic and Biological Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:

-

Enzyme Inhibition : Structural analogues (e.g., indole sulfonamides) inhibit cyclooxygenase (COX) and Hedgehog (Hh) signaling pathways by binding to active-site residues .

-

Metabolic Modifications : Liver microsomes oxidize the morpholine ring to morpholine N-oxide, a common detoxification pathway .

Key Research Findings

-

Synthetic Utility : The sulfonyl group’s versatility enables use as a directing group in cross-coupling reactions .

-

Stability : The compound is stable under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) via sulfonate elimination .

-

Biological Relevance : Derivatives show uncompetitive inhibition against UDP-glucose (Ki = 0.7 μM) in glycosyltransferase assays, suggesting therapeutic potential .

Preparation Methods

Diazotization and Cyclization for Indole Core Formation

The synthesis initiates with diazotization of a substituted aniline precursor (Formula 1) using sodium nitrite (1.1 equiv) in hydrochloric acid at -10°C to 5°C. Subsequent dropwise addition to ethyl 2-methyl-3-oxobutanoate in methanol/ethanol with potassium hydroxide at -20°C to -15°C yields the diazo intermediate (Formula 2).

Cyclization employs Lewis acids (ZnCl₂, AlCl₃, or polyphosphoric acid) at 80-120°C for 5-12 hours, forming the indole scaffold (Formula 3). Zinc chloride demonstrates superior yield (68-72%) compared to BF₃·Et₂O (55-60%) due to enhanced electrophilic activation.

Table 1: Cyclization Efficiency with Different Lewis Acids

| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | 100 | 8 | 72 |

| AlCl₃ | 90 | 10 | 65 |

| PPA | 120 | 6 | 70 |

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of Formula 3 employs sulfuric acid and acetic anhydride (1:2 v/v) at 0-30°C for 12-18 hours, achieving 85-90% conversion to the sulfonic acid derivative (Formula 4). Subsequent treatment with oxalyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 40°C for 4 hours generates the sulfonyl chloride intermediate.

Coupling with 3-Nitrobenzyl Moiety

The sulfonyl chloride reacts with 3-nitrobenzylamine (Intermediate E) in dichloromethane/pyridine (2:1) at 25°C for 6 hours, yielding the sulfonamide (Formula 5) in 78% yield. Steric hindrance from the nitro group necessitates extended reaction times compared to unsubstituted benzyl analogs.

Morpholino Ethanone Installation

A two-step sequence accomplishes this critical functionalization:

- Bromoacetylation : Treatment of Formula 5 with bromoacetyl bromide (1.2 equiv) in DMF containing potassium carbonate (2.0 equiv) at 70°C for 4 hours provides the bromoethanone intermediate.

- Morpholine Displacement : Reaction with morpholine (3.0 equiv) in THF at reflux for 8 hours achieves nucleophilic substitution, with tetrabutylammonium iodide (0.1 equiv) enhancing reaction rate by 40% through phase-transfer catalysis.

Process Optimization and Yield Enhancement

Temperature Control in Diazotization

Maintaining temperatures below -15°C during diazotization prevents premature decomposition of the diazonium salt. Infrared monitoring (N≡N stretch at 2100-2250 cm⁻¹) confirms intermediate stability.

Alternative Sulfonation Approaches

Comparative studies show that chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C provides comparable yields (88%) to the H₂SO₄/Ac₂O method but requires stringent moisture control.

Purification Strategies

Final purification employs silica gel chromatography with methanol-chloroform gradients (2-5% MeOH), achieving >95% purity as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the sulfonyl group's axial orientation relative to the indole plane, with dihedral angles of 112.3° between the benzyl and indole rings.

Industrial-Scale Considerations

The patent-scale process (WO2012143874A1) reports batch sizes up to 50 kg with modifications:

- Continuous flow reactors for diazotization/cyclization steps reduce processing time by 30%.

- Aqueous workup replaces chromatography in final steps, maintaining 88% purity before recrystallization.

Q & A

Basic: What are the recommended synthetic routes for 1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound likely involves multi-step functionalization of the indole core. A plausible route includes:

- Step 1: Sulfonation of the indole at the 3-position using a sulfonyl chloride derivative (e.g., 3-nitrobenzylsulfonyl chloride) under basic conditions (e.g., pyridine or DMAP) .

- Step 2: Introduction of the morpholino-ethanone group via nucleophilic substitution or coupling reactions. Friedel-Crafts acylation or amide bond formation may be employed, with Lewis acid catalysts (e.g., AlCl₃) for electrophilic substitution .

- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DCM for sulfonation, DMF for coupling) and temperature (reflux for sulfonation vs. RT for morpholino addition). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm regioselectivity of sulfonation and morpholino substitution. Key signals include indole H-2/H-4 (downfield shifts due to sulfonyl electron withdrawal) and morpholino protons (δ ~3.5–4.0 ppm) .

- HRMS: Verify molecular weight and fragmentation patterns, especially for sulfonyl and nitro groups .

- Crystallography: Use single-crystal X-ray diffraction with SHELXL for refinement. Ensure slow evaporation (e.g., EtOH/water) to grow high-quality crystals. Analyze intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) to confirm 3D structure .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assays?

Methodological Answer:

- Assay Validation:

- Data Interpretation:

- If activity varies between enzyme inhibition (e.g., CBP/p300 bromodomain) and cell-based models, evaluate membrane permeability (logP calculation) or off-target effects via kinome-wide profiling .

- Use molecular dynamics simulations (e.g., Desmond, GROMACS) to assess binding mode consistency with crystallographic data .

Advanced: What strategies improve the binding affinity of this compound to epigenetic targets like CBP/p300 bromodomains?

Methodological Answer:

- Structure-Based Design:

- Analyze co-crystal structures (e.g., PDB entries) to identify water-mediated hydrogen bonds. Replace the ethanone group with a carboxylate or amide to enhance interactions with Arg1173 .

- Introduce substituents (e.g., fluoro, nitro) on the benzylsulfonyl group to exploit hydrophobic subpockets .

- SAR Studies:

- Syntize analogs with varied substituents on the indole (e.g., 5-fluoro) or morpholino ring (e.g., piperazine for basicity). Test IC₅₀ in fluorescence polarization assays .

Advanced: How can crystallographic data for this compound address challenges in electron density mapping?

Methodological Answer:

- Data Collection:

- Refinement:

- Validation:

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Exposure Mitigation:

Advanced: How does the sulfonyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability:

- Sulfonyl groups reduce hepatic clearance by resisting CYP450 oxidation. Test microsomal stability (human/rat liver microsomes) with NADPH cofactor .

- Permeability:

- Use Caco-2 assays to assess intestinal absorption. The sulfonyl group may reduce logP, enhancing solubility but limiting passive diffusion. Consider prodrug strategies (e.g., esterification) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Quantum Mechanics:

- Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to map electrostatic potential surfaces. Identify electrophilic centers (e.g., sulfonyl S=O) prone to nucleophilic attack .

- Molecular Dynamics:

- Simulate solvation effects (explicit water model) to predict hydrolysis rates of the morpholino-ethanone group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.